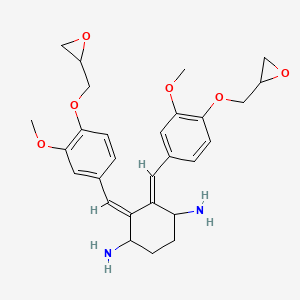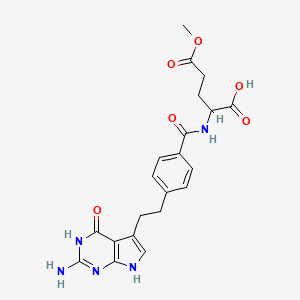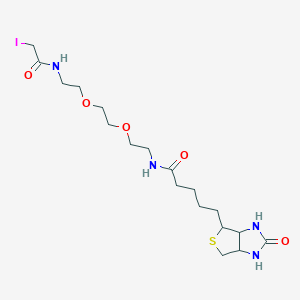
Biotin-PEG2-iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG2-iodide is a heterobifunctional polyethylene glycol derivative that contains both biotin and iodine moieties. Biotin is a vitamin that is widely used in biochemical applications due to its strong binding affinity with avidin and streptavidin. The polyethylene glycol (PEG) spacer increases the hydrophilicity and solubility of the compound, making it suitable for various biological applications .
准备方法
Biotin-PEG2-iodide can be synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The synthetic route typically involves the reaction of biotin with iodoacetic acid or its derivatives to introduce the iodine moiety. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and are carried out under controlled temperatures to ensure the stability of the product .
In industrial production, the process is scaled up to produce larger quantities of this compound. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as chromatography to remove any impurities .
化学反应分析
Biotin-PEG2-iodide undergoes various types of chemical reactions, including nucleophilic substitution, where the iodine moiety acts as a good leaving groupCommon reagents used in these reactions include thiols, which react with the iodine moiety to form stable thioether bonds .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiols results in the formation of biotinylated molecules, which are widely used in biochemical assays and labeling applications .
科学研究应用
Biotin-PEG2-iodide has a wide range of scientific research applications. In chemistry, it is used as a linker molecule to attach biotin to other compounds, enhancing their solubility and stability. In biology, it is used for protein conjugation, allowing for the specific labeling and detection of proteins in various assays .
In medicine, this compound is used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. It is also used in diagnostic applications, such as imaging and biosensing, where the biotin moiety allows for the specific binding and detection of target molecules .
作用机制
The mechanism of action of Biotin-PEG2-iodide involves the strong binding affinity of biotin for avidin and streptavidin. This interaction is highly specific and stable, allowing for the efficient labeling and detection of target molecules. The PEG spacer increases the solubility and stability of the compound, reducing non-specific interactions and improving its overall performance in biological applications .
相似化合物的比较
Biotin-PEG2-iodide is unique in its combination of biotin and iodine moieties with a PEG spacer. Similar compounds include other biotin-PEG derivatives, such as Biotin-PEG-NHS and Biotin-PEG-Mal, which also contain biotin and PEG but differ in their functional groups. These compounds are used in similar applications but may have different reactivity and stability profiles .
Some similar compounds include:
- Biotin-PEG-NHS
- Biotin-PEG-Mal
- Biotin-PEG-amine
- Biotin-PEG-azide
Each of these compounds has unique properties and applications, making them suitable for different types of biochemical and biomedical research .
属性
IUPAC Name |
N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


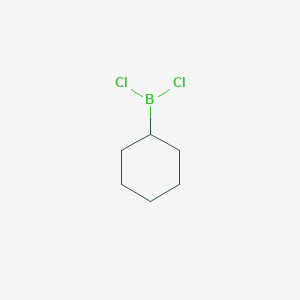
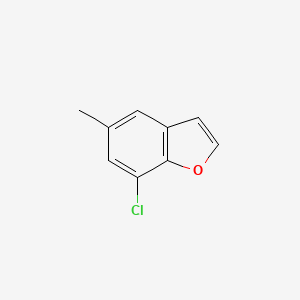

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)

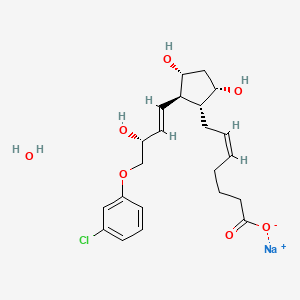
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
